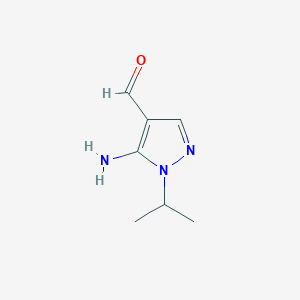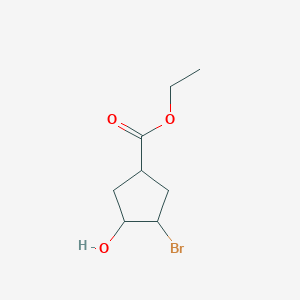![molecular formula C7H12N2O B13059963 2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)
2-Methyl-2,5-diazaspiro[3.4]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,5-diazaspiro[3.4]octan-6-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-2,5-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,5-diazaspiro[3.4]octan-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a sigma-1 receptor antagonist, which can enhance the analgesic effect of opioids and reduce tolerance.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s interactions with biological targets are of interest for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets, such as the sigma-1 receptor. By binding to this receptor, the compound can modulate the receptor’s activity, leading to enhanced analgesic effects and reduced opioid tolerance . The pathways involved in this mechanism include the modulation of pain signaling pathways and the reduction of opioid-induced side effects.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2,5-diazaspiro[3.4]octan-6-one can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: This compound also has a spirocyclic structure and is studied for its potential as a sigma-1 receptor antagonist.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with dual activity as a mu-opioid receptor agonist and sigma-1 receptor antagonist.
The uniqueness of 2-Methyl-2,5-diazaspiro[3
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-methyl-2,5-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-9-4-7(5-9)3-2-6(10)8-7/h2-5H2,1H3,(H,8,10) |
InChI-Schlüssel |
WRFUVUUWYMSZOL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(C1)CCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)


![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)


